2-{[5-(3,4-dimethoxyphenyl)-2-(4-ethylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
This compound is a substituted imidazole derivative featuring a sulfanyl linker and an acetamide group functionalized with a furan-2-ylmethyl moiety. Its core structure includes a 3,4-dimethoxyphenyl group at position 5 and a 4-ethylphenyl substituent at position 2 of the imidazole ring. The sulfanyl (-S-) group at position 4 connects to the acetamide side chain, which terminates in a furan heterocycle.
Properties
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-2-(4-ethylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-4-17-7-9-18(10-8-17)25-28-24(19-11-12-21(31-2)22(14-19)32-3)26(29-25)34-16-23(30)27-15-20-6-5-13-33-20/h5-14H,4,15-16H2,1-3H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUPOOPXXGKJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-2-(4-ethylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst. The subsequent steps involve the introduction of the sulfanyl group and the furan ring through nucleophilic substitution reactions. The final step includes the acylation of the amine group with acetic anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-dimethoxyphenyl)-2-(4-ethylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols, under mild to moderate temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
2-{[5-(3,4-dimethoxyphenyl)-2-(4-ethylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-2-(4-ethylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including antimicrobial, antifungal, and anticancer activities.
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs are primarily imidazole-based molecules with variations in substituents and functional groups. A detailed comparison is outlined in Table 1.
Table 1: Structural Comparison with Similar Compounds
Key Observations :
- Sulfur Functionalization: The target compound’s sulfanyl group (-S-) at position 4 contrasts with sulfinyl (-SO-) or thioether (-S-) groups in analogs.
- Aromatic Substituents : The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which may increase lipophilicity compared to the electron-withdrawing 4-fluorophenyl group in ’s compound. This could influence membrane permeability and metabolic stability .
- Acetamide Modifications : The furan-2-ylmethyl group in the target compound introduces a heteroaromatic moiety, contrasting with pyridyl or simple acetyl groups in analogs. Furan’s lower basicity compared to pyridine may reduce solubility but enhance selectivity for hydrophobic binding pockets .
Crystallographic and Computational Insights
- Structural Analysis: Tools like SHELXL () and ORTEP-III () are critical for resolving the target compound’s conformation.
- Intermolecular Interactions : ’s compound exhibits hydrogen bonds between sulfoxide oxygen and acetamide groups (O15⋯H24 = 2.08 Å). The target compound’s sulfanyl group may instead participate in hydrophobic interactions or weaker S⋯H bonds .
Biological Activity
The compound 2-{[5-(3,4-dimethoxyphenyl)-2-(4-ethylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound can be described as an imidazole derivative with a complex structure that includes a furan moiety and a sulfanyl group. Its molecular formula is , with a molecular weight of approximately 440.53 g/mol. The presence of the dimethoxyphenyl and ethylphenyl groups contributes to its lipophilicity, potentially enhancing its bioavailability.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF7), colon (HCT116), and glioblastoma cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.2 | Induction of apoptosis |
| HCT116 | 4.8 | Cell cycle arrest |
| U87MG (glioblastoma) | 6.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory activity. It was evaluated in models of acute inflammation, where it significantly reduced edema and inflammatory cytokine levels. The proposed mechanism involves the inhibition of NF-kB signaling pathways.
Table 2: Anti-inflammatory Activity
| Model | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| Carrageenan-induced paw | 10 | 45 |
| Lipopolysaccharide-induced inflammation | 20 | 60 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : It disrupts the cell cycle at the G1 phase, preventing further division.
- Anti-inflammatory Pathways : By modulating inflammatory mediators, it reduces the overall inflammatory response.
Case Studies
A notable study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids, leading to the identification of this imidazole derivative as a potent anticancer agent with minimal toxicity to normal cells . Another study highlighted its efficacy in reducing tumor size in vivo in xenograft models, demonstrating its potential for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
